molecular formula C23H20ClN5O6 B1192930 3-[[4-[[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl]oxy]phenyl]carbamoylamino]benzoic acid;hydrochloride

3-[[4-[[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl]oxy]phenyl]carbamoylamino]benzoic acid;hydrochloride

Cat. No. B1192930
M. Wt: 497.892
InChI Key: LIRNSPSAYSNIME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GW701427A is a novel inhibitor of firefly luciferase derived from Photinus pyralis (FLuc), the most widely used luciferase.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methodologies : A study by Tkachuk et al. (2020) discusses the synthesis of related benzoic acid derivatives, emphasizing the development of effective methods for preparing compounds with similar structural features. This research highlights the use of thermal heterocyclization and base-promoted cycle opening, demonstrating the complexity involved in synthesizing such compounds (Tkachuk et al., 2020).

  • Structural Elucidation and Derivative Formation : In the work of Xu et al. (2017), the structural elucidation of phenyl ether derivatives, closely related to the compound , was performed. This study demonstrates the importance of NMR and MS spectroscopic analyses in understanding the chemical structure and properties of complex organic compounds (Xu et al., 2017).

  • Modification of Related Compounds : Velikorodov et al. (2010) explored the synthesis and modification of carbamate derivatives of indole, which share structural similarities with the compound . The study provides insights into the chemical reactions and modifications that can be applied to similar compounds (Velikorodov et al., 2010).

  • Biological Investigations : A study by Rida et al. (1988) investigated the synthesis and biological properties of substituted pyrido[1,2‐a]benzimidazoles, which are structurally related. Such research is essential for understanding the potential biological activities of complex organic compounds (Rida et al., 1988).

  • Optical Properties : Chandrakantha et al. (2013) synthesized novel carboxylate derivatives and studied their optical nonlinearity, showing the potential of such compounds in optical applications. This study underscores the versatility of these compounds in different scientific fields (Chandrakantha et al., 2013).

  • Corrosion Inhibition : Yadav et al. (2013) explored the use of benzimidazole derivatives for corrosion inhibition in steel, demonstrating a practical application of these compounds in industrial settings (Yadav et al., 2013).

properties

Product Name

3-[[4-[[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl]oxy]phenyl]carbamoylamino]benzoic acid;hydrochloride

Molecular Formula

C23H20ClN5O6

Molecular Weight

497.892

IUPAC Name

3-[[4-[[2-(Methoxycarbonylamino)-3H-benzimidazol-5-yl]oxy]phenyl]carbamoylamino]benzoic acid hydrochloride

InChI

InChI=1S/C23H19N5O6.ClH/c1-33-23(32)28-21-26-18-10-9-17(12-19(18)27-21)34-16-7-5-14(6-8-16)24-22(31)25-15-4-2-3-13(11-15)20(29)30;/h2-12H,1H3,(H,29,30)(H2,24,25,31)(H2,26,27,28,32);1H

InChI Key

LIRNSPSAYSNIME-UHFFFAOYSA-N

SMILES

O=C(O)C1=CC=CC(NC(NC2=CC=C(OC3=CC=C4C(NC(NC(OC)=O)=N4)=C3)C=C2)=O)=C1.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GW701427A;  GW-701427A;  GW 701427A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[[4-[[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl]oxy]phenyl]carbamoylamino]benzoic acid;hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-[[4-[[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl]oxy]phenyl]carbamoylamino]benzoic acid;hydrochloride
Reactant of Route 3
3-[[4-[[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl]oxy]phenyl]carbamoylamino]benzoic acid;hydrochloride
Reactant of Route 4
Reactant of Route 4
3-[[4-[[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl]oxy]phenyl]carbamoylamino]benzoic acid;hydrochloride
Reactant of Route 5
3-[[4-[[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl]oxy]phenyl]carbamoylamino]benzoic acid;hydrochloride
Reactant of Route 6
3-[[4-[[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl]oxy]phenyl]carbamoylamino]benzoic acid;hydrochloride

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